molecular formula C8H8ClF3N2 B1631263 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine CAS No. 658066-44-5

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

Cat. No. B1631263
M. Wt: 224.61 g/mol
InChI Key: BEESBQNARXNIDL-UHFFFAOYSA-N
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Description

“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine” is a chemical compound with the formula C8H8ClF3N2 . It is a derivative of pyridine, containing a trifluoromethyl group and a chlorine atom . This compound is used in pharmaceutical research and development, particularly in the study of neurological disorders and psychiatric conditions .


Synthesis Analysis

The synthesis of this compound encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Various methods of synthesizing this compound have been reported .


Molecular Structure Analysis

The molecular formula of this compound is C8H8ClF3N2 . The molecular weight is 224.611 .


Chemical Reactions Analysis

This compound has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The compound is a solid . The density is reported to be 1.417 g/mL at 25 °C . Other physical and chemical properties such as boiling point, vapor pressure, and solubility are not available in the search results.

Scientific Research Applications

Antitumor Activity and Structural Analysis

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine has been utilized in the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, aimed at modifying lipophilicity for improved cell wall transport. These compounds have shown promising antitumor activity against a panel of cell lines, with some exhibiting significant potency, as evidenced by in vitro anti-cancer assessments (Maftei et al., 2016).

DNA Interaction and Cytotoxicity

Complexes of tridentate ligands, including variants of this compound, have been synthesized and characterized, demonstrating strong DNA binding propensity and nuclease activity. These complexes engage in interactions with calf thymus DNA and exhibit cytotoxic properties against various cancer cell lines, marking their potential for medical applications (Kumar et al., 2012).

Corrosion Inhibition

In the realm of material science, derivatives of this compound have been employed in the formation of cadmium(II) Schiff base complexes. These complexes have showcased corrosion inhibition properties on mild steel, particularly in acidic environments, indicating their utility in corrosion engineering (Das et al., 2017).

Catalysis and Ligand Complexation

The compound has also found use in catalysis and ligand complexation studies. Its derivatives have been involved in the formation of palladium(II) and cadmium(II) complexes, with applications in areas such as ethylene dimerization catalysis and the exploration of ligand behavior in various metal coordination environments (Nyamato et al., 2015; Hakimi et al., 2013).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1-2,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEESBQNARXNIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474843
Record name 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine

CAS RN

658066-44-5
Record name 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658066-44-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 658066-44-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CV Maftei, E Fodor, PG Jones, CG Daniliuc, MH Franz… - Tetrahedron, 2016 - Elsevier
The design, structural characterization and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives are described. Starting from two readily …
Number of citations: 53 www.sciencedirect.com
E Fodor, CV Maftei, I Mangalagiu, PG Jones… - REVUE ROUMAINE …, 2010 - revroum.lew.ro
A convenient preparative route for the synthesis of 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl) pyridine (1) and 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl) pyridine (2) has …
Number of citations: 4 revroum.lew.ro
E Maftei, CV Maftei, PG Jones, M Freytag… - Helvetica Chimica …, 2016 - Wiley Online Library
This work presents the synthesis, characterization, and application of several new metal(I) complexes with trifluoromethylpyridine‐containing N‐heterocyclic carbene ( NHC ) ligands. …
Number of citations: 29 onlinelibrary.wiley.com
PX Wang, Z Peng, X Wang, Y Lin, H Hong… - Chemical Engineering …, 2023 - Elsevier
Hydrogenation of nitriles is considered to be an atom-economic route in the pharmaceutical industry to synthesize amines, crucial building blocks in the fine chemical industry. However, …
Number of citations: 2 www.sciencedirect.com
李彬, 潘庆港, 姜爽, 张天永 - 化工进展, 2022 - hgjz.cip.com.cn
Abstract: In view of the problems of the current fluopyram intermediate (2-[3-chloro-5-(trifluoromethyl) pyridin-2-yl] ethanamine (5)) synthesis route, complicated operation, low product …
Number of citations: 0 hgjz.cip.com.cn

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